![molecular formula C25H20N2O4 B4889513 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid, also known as CAPABA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CAPABA is a derivative of cinnamic acid and belongs to the class of benzamides.
Mécanisme D'action
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways in the body. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in various diseases.
Biochemical and physiological effects:
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit various biochemical and physiological effects in the body. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to induce apoptosis (programmed cell death) in cancer cells and reduce the growth of tumors in animal models. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has several advantages for lab experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is stable under normal laboratory conditions and can be easily synthesized in large quantities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is also relatively non-toxic and has low side effects. However, 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has some limitations for lab experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has low solubility in water, which can limit its use in certain experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid also has low bioavailability, which can limit its use in in vivo studies.
Orientations Futures
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has potential for further research in various scientific fields. Some future directions for 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid research include:
1. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on other enzymes and signaling pathways in the body.
2. Developing novel formulations of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid to improve its solubility and bioavailability.
3. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on other diseases such as diabetes and cardiovascular disease.
4. Investigating the potential use of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid as a drug delivery system.
5. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on the gut microbiome and its potential use as a prebiotic.
Conclusion:
In conclusion, 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has several advantages for lab experiments but also has some limitations. Future research directions for 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid include studying its effect on other enzymes and signaling pathways, developing novel formulations, and investigating its potential use as a drug delivery system and prebiotic.
Méthodes De Synthèse
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid can be synthesized by the reaction of cinnamic acid with 3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid as a white crystalline powder with a melting point of 211-213°C.
Applications De Recherche Scientifique
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been studied for its potential therapeutic properties in various scientific research fields. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-23(15-14-18-8-3-1-4-9-18)27-22(16-19-10-5-2-6-11-19)24(29)26-21-13-7-12-20(17-21)25(30)31/h1-17H,(H,26,29)(H,27,28)(H,30,31)/b15-14+,22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSTICOGVRXAM-SWFHOVNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.